molecular formula C20H20F2N6O2 B2926402 (2,6-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040678-29-2

(2,6-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2926402
CAS No.: 1040678-29-2
M. Wt: 414.417
InChI Key: HITGGCDQRUQUIA-UHFFFAOYSA-N
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Description

The compound “(2,6-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” features a piperazine core substituted with a tetrazole-methyl group and a 2,6-difluorophenyl methanone moiety. The tetrazole ring is further functionalized with a 4-methoxyphenyl group.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O2/c1-30-15-7-5-14(6-8-15)28-18(23-24-25-28)13-26-9-11-27(12-10-26)20(29)19-16(21)3-2-4-17(19)22/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITGGCDQRUQUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,6-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , often referred to as a tetrazole derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl group, a methoxyphenyl-tetrazole moiety, and a piperazine ring. Its molecular formula is C_{19}H_{20}F_{2}N_{4}O, and it exhibits unique physicochemical properties that influence its biological interactions.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Protein Interactions : It has been shown to inhibit specific protein-protein interactions, particularly those involved in cancer cell proliferation and survival pathways.
  • Modulation of Enzyme Activity : The compound may also modulate the activity of enzymes related to metabolic pathways, which could impact tumor growth and metastasis.
  • Receptor Binding : Preliminary studies suggest that it might bind to certain receptors involved in cell signaling, affecting downstream cellular responses.

Anticancer Properties

A significant focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For example, an IC50 value of 12 μM was reported for MCF-7 cells, indicating potent cytotoxic activity .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity:

  • Antibacterial and Antifungal Effects : Studies have reported that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 μg/mL against these pathogens .

Case Studies

  • Study on Cancer Cell Lines : A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in MCF-7 cells, with further analysis revealing activation of caspase pathways .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of the compound against clinical isolates. The results showed that the compound effectively inhibited bacterial growth in vitro and demonstrated synergistic effects when combined with conventional antibiotics .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AnticancerMCF-712 μM
AnticancerA54915 μM
AntibacterialStaphylococcus aureus32 μg/mL
AntifungalCandida albicans64 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Linker Type Reported Activity References
Target Compound Piperazine-methanone 2,6-Difluorophenyl, 4-methoxyphenyl Methyl N/A (inferred CNS targets)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thio-ethanone Phenylsulfonyl, 2,4-difluorophenyl Thioether Antiproliferative
2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thio-piperazin-1-yl Phenylsulfonyl Thioether Antiproliferative

Key Differences and Implications

Linker Chemistry: The target compound employs a methyl linker between the tetrazole and piperazine, whereas analogues in and use thioether bridges . Methyl linkers may enhance hydrolytic stability compared to thioethers, which are prone to oxidative cleavage. This could improve oral bioavailability.

Substituent Effects: The 4-methoxyphenyl group on the tetrazole is an electron-donating substituent, contrasting with the phenylsulfonyl groups in and . Methoxy groups enhance lipophilicity and may improve membrane permeability, while sulfonyl groups introduce polarity and hydrogen-bonding capacity, favoring solubility but possibly limiting absorption . The 2,6-difluorophenyl moiety in the methanone group is a common bioisostere for chlorophenyl or nitrophenyl groups, offering improved metabolic stability and reduced toxicity compared to bulkier substituents .

Heterocyclic Bioisosterism: The tetrazole ring (present in the target compound) is a bioisostere for carboxylic acids, mimicking their charge distribution at physiological pH.

Pharmacological and Computational Comparisons

  • Similarity Coefficients: Using Tanimoto coefficients (), the target compound shares moderate structural similarity (~0.6–0.7) with triazole-thio-ethanones () due to overlapping piperazine and fluorophenyl motifs. However, differences in heterocycles (tetrazole vs. triazole) and linkers reduce similarity scores .
  • Predicted Binding Interactions : The 4-methoxyphenyl group may engage in π-π stacking with aromatic residues in enzyme active sites, while the tetrazole’s nitrogen atoms could coordinate metal ions or form hydrogen bonds, a feature absent in sulfur-linked analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?

  • Methodology : The synthesis can be approached via multi-step organic reactions, including nucleophilic substitution for the piperazine moiety and Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for the tetrazole ring. Optimization involves solvent selection (e.g., DMF for polar intermediates) and temperature control during cyclization steps. For example, highlights the use of X-ray crystallography to confirm intermediate structures, ensuring synthetic fidelity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) can enhance purity .
  • Key Parameters :

StepReaction Time (h)Temperature (°C)Yield (%)
Piperazine coupling128065
Tetrazole formation24RT78

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals for the 2,6-difluorophenyl (δ 6.8–7.2 ppm) and tetrazole protons (δ 8.1–8.5 ppm) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N), as demonstrated in for analogous methanone derivatives .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to predict solubility and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the 2,6-difluorophenyl and tetrazole groups in biological activity?

  • Methodology :

  • Analog Synthesis : Replace substituents (e.g., 2,6-difluorophenyl with 2-chlorophenyl; tetrazole with triazole) and compare bioactivity. shows that nitro/tetrazole combinations enhance antimicrobial activity in pyrazole derivatives .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
    • Data Analysis : Correlate substituent electronegativity (Hammett constants) with IC50 values.

Q. What computational modeling approaches predict binding affinity and interaction mechanisms with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock/Vina) : Simulate binding to receptor pockets (e.g., GPCRs) using the tetrazole as a hydrogen-bond acceptor.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. emphasizes linking simulations to theoretical frameworks (e.g., QSAR models) .

Q. How to resolve discrepancies in biological activity data across in vitro assays?

  • Methodology :

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay).
  • Statistical Analysis : Apply ANOVA to identify outliers, as in ’s randomized block design for environmental variables .

Q. What strategies assess environmental stability and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to pH 3–9 buffers at 25–50°C; analyze degradation products via LC-MS.
  • Photolysis : Use UV-Vis irradiation (254 nm) to simulate sunlight effects. ’s framework for environmental fate studies guides experimental design .

Contradictions and Recommendations

  • Synthetic Yield Variability : reports 65–78% yields for similar steps, suggesting sensitivity to solvent purity. Use anhydrous conditions and degassed solvents .
  • Biological Activity : and highlight conflicting roles of electron-withdrawing groups (e.g., nitro vs. methoxy). Prioritize substituents with balanced hydrophobicity (ClogP 2–4) .

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